Isopropyl lactate

Übersicht

Beschreibung

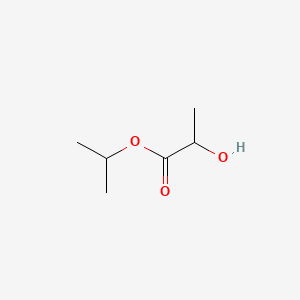

Isopropyl lactate is an organic compound with the molecular formula C6H12O3. It is an ester formed from lactic acid and isopropanol. This compound is known for its pleasant fruity odor and is used in various applications, including as a solvent and in the synthesis of other chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isopropyl lactate can be synthesized through the esterification of lactic acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated until the desired ester is formed, and water is removed to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of reactive distillation. This method combines the chemical reaction and separation processes into a single unit, improving efficiency and yield. The process involves the esterification of lactic acid with isopropanol in the presence of a catalyst, followed by the continuous removal of water and excess reactants .

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl lactate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.

Common Reagents and Conditions

Esterification: Lactic acid and isopropanol in the presence of sulfuric acid as a catalyst.

Hydrolysis: Water and an acid or base catalyst to break down the ester into lactic acid and isopropanol.

Transesterification: Another alcohol and a catalyst, such as sodium methoxide, to exchange the ester group.

Major Products Formed

Hydrolysis: Lactic acid and isopropanol.

Transesterification: A different ester and isopropanol.

Wissenschaftliche Forschungsanwendungen

Isopropyl lactate has a wide range of applications in scientific research:

Chemistry: Used as a solvent in various chemical reactions and processes.

Biology: Employed in the preparation of biological samples and as a solvent for biological assays.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.

Industry: Acts as a green solvent in the production of flavors, fragrances, and other industrial chemicals

Wirkmechanismus

The mechanism of action of isopropyl lactate is primarily related to its role as a solvent and intermediate in chemical reactions. It facilitates the dissolution of various compounds, enhancing reaction rates and product yields. In biological systems, it can interact with cellular membranes and proteins, affecting their structure and function .

Vergleich Mit ähnlichen Verbindungen

Isopropyl lactate can be compared with other esters of lactic acid, such as:

- Methyl lactate

- Ethyl lactate

- Butyl lactate

Uniqueness

This compound is unique due to its balance of volatility, solvency, and biodegradability. It has a lower boiling point compared to butyl lactate, making it more suitable for applications requiring rapid evaporation. Additionally, its pleasant odor and low toxicity make it a preferred choice in the food and fragrance industries .

Biologische Aktivität

Isopropyl lactate (IPL) is an ester derived from lactic acid and isopropyl alcohol. It has gained attention in various fields, including pharmaceuticals, cosmetics, and food industries, due to its solvent properties and potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic roles, safety profile, and implications in health and disease.

- Chemical Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- CAS Number : 97-64-3

This compound is characterized by its ability to act as a solvent and emulsifier, making it useful in various applications.

This compound is metabolized in the body to produce lactate, which plays a crucial role in energy metabolism. Lactate serves as a substrate for gluconeogenesis and can influence various biological processes through its interaction with G protein-coupled receptors (GPRs), particularly GPR81. This receptor mediates several biological functions, including:

- Energy Metabolism : Lactate can stimulate energy production in cells by acting as an energy substrate.

- Neuronal Protection : It has been shown to have neuroprotective effects, particularly under conditions of stress or injury.

- Inflammatory Regulation : Lactate modulates immune responses and inflammation, indicating its potential therapeutic roles in inflammatory diseases .

Safety Profile

Research indicates that this compound exhibits low toxicity. In vitro studies have shown minimal skin irritation upon exposure, suggesting a favorable safety profile for topical applications . However, excessive exposure or ingestion can lead to adverse effects similar to those observed with isopropyl alcohol intoxication.

Case Studies

- Toxicity Case : A case study highlighted the severe effects of accidental ingestion of isopropyl alcohol (IPA), which is closely related to IPL. The patient required hemodialysis due to severe intoxication, demonstrating the importance of understanding the metabolic pathways of related compounds .

- Lactate Measurement Errors : Another case study illustrated how false-positive lactate readings could lead to misdiagnosis and inappropriate treatments. This emphasizes the need for accurate measurement techniques when assessing lactate levels in clinical settings .

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Mechanism of Action | Implications |

|---|---|---|

| Energy Production | Acts as a substrate for gluconeogenesis | Enhances metabolic efficiency |

| Neuronal Protection | Modulates neuronal metabolism and reduces oxidative stress | Potential therapeutic agent for neuroprotection |

| Inflammatory Regulation | Influences immune cell activity through GPR81 | May aid in managing inflammatory diseases |

Recent Studies

Recent literature has explored the role of lactate in various pathophysiological processes beyond its traditional view as merely a metabolic waste product. For instance, lactate's involvement in histone modification has been linked to cancer progression and inflammation . This suggests that compounds like this compound may have broader implications in therapeutic contexts.

Table 2: Research Studies on this compound

Eigenschaften

IUPAC Name |

propan-2-yl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)9-6(8)5(3)7/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWATKANDHUUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

193553-89-8, 157865-02-6 | |

| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193553-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157865-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70858732 | |

| Record name | Isopropyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-51-6 | |

| Record name | Isopropyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.